molecular formula C20H16F7N3O B5367871 3-fluoro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide

3-fluoro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide

Cat. No.: B5367871
M. Wt: 447.3 g/mol
InChI Key: GJTCXGJKOOIOJG-UHFFFAOYSA-N
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Description

3-fluoro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide is a complex organic compound that features a unique combination of fluorinated and indole-based structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the fluorinated indole derivative with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted fluorinated derivatives.

Scientific Research Applications

3-fluoro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: Its fluorinated structure can be utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

    Biological Studies: The indole moiety is known for its biological activity, making this compound useful in studying various biological processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, potentially inhibiting or activating their function. The fluorinated groups can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorine content but different functional groups.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with a different structure.

Uniqueness

3-fluoro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide is unique due to its combination of a fluorinated backbone and an indole moiety. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-[2-(1H-indol-3-yl)ethylamino]propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F7N3O/c21-14-5-3-4-12(10-14)17(31)30-18(19(22,23)24,20(25,26)27)29-9-8-13-11-28-16-7-2-1-6-15(13)16/h1-7,10-11,28-29H,8-9H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTCXGJKOOIOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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